molecular formula C17H19N3O2 B2397247 (3,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine CAS No. 364341-43-5

(3,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine

Cat. No. B2397247
CAS RN: 364341-43-5
M. Wt: 297.358
InChI Key: KAEDARUYRYNSMM-UHFFFAOYSA-N
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Description

The compound “(3,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine” is a complex organic molecule. It contains a benzyl group substituted with two methoxy groups at the 3rd and 4th positions, and a 1-methyl-1H-benzoimidazol-5-yl group .


Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific locations of the substituent groups on the benzene rings. The 3,4-dimethoxybenzyl group and the 1-methyl-1H-benzoimidazol-5-yl group are likely to significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-donating methoxy groups and the electron-withdrawing imidazole group. The compound might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

DNA Minor Groove Binders

Benzimidazole derivatives, such as those in the Hoechst 33258 family, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. These compounds have been widely utilized as fluorescent DNA stains due to their capacity to penetrate cells readily, facilitating chromosome and nuclear staining, analysis of nuclear DNA content values in flow cytometry, and plant chromosome analysis. Beyond their staining properties, Hoechst derivatives also exhibit potential as radioprotectors and topoisomerase inhibitors, making them a starting point for rational drug design and a model system for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).

Heterocyclic Chemistry and Properties

The chemistry of compounds containing benzimidazole and related heterocycles such as pyridine and thiazole has been extensively reviewed. These compounds exhibit a wide array of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The review highlights the preparation procedures, properties of the organic compounds, and their various protonated and/or deprotonated forms, summarizing complex compounds of these ligands and pointing out potential areas for further research (Boča, Jameson, & Linert, 2011).

Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole is a critical pharmacophore in medicinal chemistry due to its resemblance to naturally occurring purines. Its derivatives are known for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory effects. The review emphasizes the significance of benzimidazole derivatives in medicine, discussing their roles and the variety provided by changes in their composition. This variety is instrumental in discovering new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. It could potentially be explored for uses in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-11-19-14-9-13(5-6-15(14)20)18-10-12-4-7-16(21-2)17(8-12)22-3/h4-9,11,18H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEDARUYRYNSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325939
Record name N-[(3,4-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202651
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

364341-43-5
Record name N-[(3,4-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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